1-(2-Fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine
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Description
1-(2-Fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine is a useful research compound. Its molecular formula is C16H18FN3 and its molecular weight is 271.339. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Docking Studies : "1-(2-Fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine" and its derivatives are synthesized through efficient processes and characterized by spectral analysis. Docking studies reveal their potential interactions with biological targets, underscoring their significance in medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019).
Crystal Structures : The crystal structures of derivatives structurally related to adoprazine, including compounds with "this compound" moiety, have been explored. These studies provide insights into their molecular conformations and interactions, contributing to the understanding of their chemical properties and potential biological activities (Ullah & Altaf, 2014).
Potential Biological Activities
Antimalarial Activity : Aryl piperazine and pyrrolidine derivatives, structurally related to "this compound", have been synthesized and evaluated for their antimalarial properties. These compounds demonstrate significant inhibitory effects on the growth of Plasmodium falciparum, highlighting their potential as novel antimalarial agents (Mendoza et al., 2011).
Anticancer Activity : The synthesis and evaluation of novel compounds, including those related to "this compound", for their anticancer activity, have been reported. These studies aim to develop new therapeutic agents by investigating the antitumor potential of these compounds in various cancer cell lines (Kumar et al., 2013).
Anticonvulsant Activity : Research into new N-Mannich bases derived from "this compound" analogs has shown promising anticonvulsant activities. These studies contribute to the development of potential treatments for epilepsy by identifying compounds with effective seizure-inhibiting properties (Obniska, Rzepka, & Kamiński, 2012).
Antibacterial Activity : The synthesis and antibacterial evaluation of novel 8-fluoro Norfloxacin derivatives, including piperazinyl hybrids, have been explored for their efficacy against resistant strains of Staphylococcus aureus. These findings underscore the potential of such compounds in addressing challenges posed by antibiotic resistance (Sunduru et al., 2011).
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3/c17-15-6-1-2-7-16(15)20-11-9-19(10-12-20)13-14-5-3-4-8-18-14/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGWYVDWEZNKKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.